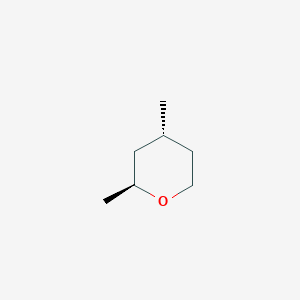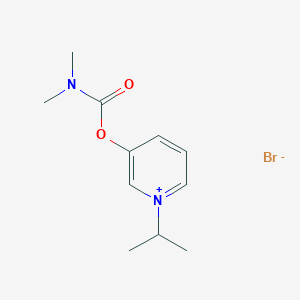
2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione is a brominated derivative of naphthoquinone. This compound is characterized by the presence of three bromine atoms and a hydroxyl group attached to the naphthalene ring. Naphthoquinones are known for their diverse biological activities and are used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione typically involves the bromination of 5-hydroxynaphthalene-1,4-dione. The reaction is carried out in the presence of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using suitable reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer activity, and it is being studied for its therapeutic applications.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce cell death in cancer cells, making it a potential anticancer agent. The molecular targets and pathways involved include the mitochondrial electron transport chain and various signaling pathways related to apoptosis.
Vergleich Mit ähnlichen Verbindungen
2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione can be compared with other brominated naphthoquinones and hydroxy derivatives:
2,3,5-Tribromo-6-hydroxynaphthalene-1,4-dione: Similar structure but different bromination pattern.
2,3,6-Tribromo-1,4-naphthoquinone: Lacks the hydroxyl group, affecting its reactivity and biological activity.
5,8-Dihydroxy-1,4-naphthoquinone: Contains two hydroxyl groups, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific bromination pattern and the presence of a hydroxyl group, which contribute to its distinct chemical reactivity and biological activities.
Eigenschaften
CAS-Nummer |
64609-78-5 |
|---|---|
Molekularformel |
C10H3Br3O3 |
Molekulargewicht |
410.84 g/mol |
IUPAC-Name |
2,3,6-tribromo-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H3Br3O3/c11-4-2-1-3-5(9(4)15)10(16)7(13)6(12)8(3)14/h1-2,15H |
InChI-Schlüssel |
XWMKUJAKSWCQGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C(=O)C(=C(C2=O)Br)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


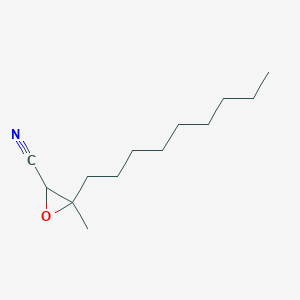
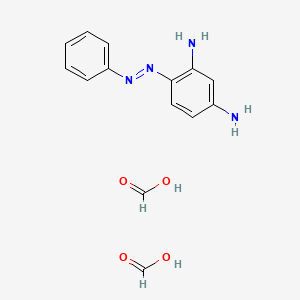
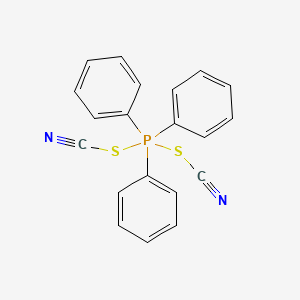

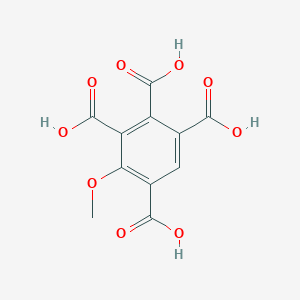
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)
![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)
![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)

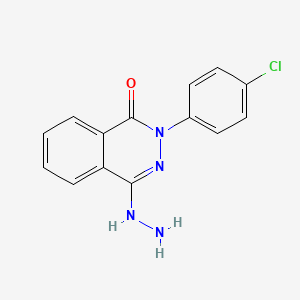
![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
